4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol

RNA splicing Spliceosome modulation Hs-Hsh155 strain

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol (CAS 430443-35-9), also known as RNA splicing modulator 6 or Compound c7, is a synthetic small-molecule benzoxazole derivative that functions as a modulator of pre-mRNA splicing. It is primarily utilized as a chemical probe in transcriptional and oncology research to investigate spliceosome-dependent mechanisms, specifically those involving the SRSF2 splicing factor.

Molecular Formula C16H16N2O2
Molecular Weight 268.316
CAS No. 430443-35-9
Cat. No. B2976197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol
CAS430443-35-9
Molecular FormulaC16H16N2O2
Molecular Weight268.316
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O
InChIInChI=1S/C16H16N2O2/c1-9(2)10-3-6-15-13(7-10)18-16(20-15)12-8-11(17)4-5-14(12)19/h3-9,19H,17H2,1-2H3
InChIKeyKCMRQRBEYMBAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol (CAS 430443-35-9): A Defined RNA Splicing Modulator


4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol (CAS 430443-35-9), also known as RNA splicing modulator 6 or Compound c7, is a synthetic small-molecule benzoxazole derivative that functions as a modulator of pre-mRNA splicing . It is primarily utilized as a chemical probe in transcriptional and oncology research to investigate spliceosome-dependent mechanisms, specifically those involving the SRSF2 splicing factor .

Why Generic Substitution of 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol Fails for Splicing Research


Substituting this compound with a structurally similar benzoxazole or a general RNA splicing modulator is not functionally equivalent. The specific 5-isopropyl substitution on the benzoxazole ring and the 2-(4-amino-2-hydroxyphenyl) motif are critical for the compound's interaction with the spliceosome, leading to the accumulation of unspliced RNA in the Hs-Hsh155 strain . Unlike other splicing modulators that may target SF3B1, this compound has been shown to inhibit the proliferation of chronic myeloid leukemia cells harboring the cancer-associated SRSF2 P95H mutation, indicating a distinct target engagement profile that cannot be assumed for analogs without explicit validation [1].

Quantitative Differentiation Evidence for 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol (430443-35-9)


Target Engagement: Induction of Unspliced RNA Accumulation in a Defined Spliceosome Model

The compound induces a functional splicing defect, leading to the accumulation of unspliced RNA in the Hs-Hsh155 strain. This provides a direct, measurable readout of target engagement that distinguishes it from in-class compounds which may not show the same splicing alteration profile . While quantitative fold-change data over vehicle control is not publicly disclosed by the vendor, this specific phenotypic outcome is reported as a key biochemical feature of the molecule.

RNA splicing Spliceosome modulation Hs-Hsh155 strain

Disease-Relevant Cellular Activity: Inhibition of SRSF2-P95H Mutant Leukemia Cell Proliferation

Unlike general cytotoxic agents or other benzoxazole derivatives, this compound is reported to inhibit the proliferation of chronic myeloid leukemia cells specifically carrying the cancer-associated SRSF2 P95H mutation [1]. The activity in this isogenic mutant context suggests a degree of allele-specific functional consequence not attributed to close structural analogs like RNA splicing modulator-4 (CAS 3067915-73-2) in available documentation. Specific IC50 values are not disclosed in the cited commercial source.

SRSF2 mutation Chronic myeloid leukemia Targeted therapy

Chemical Purity: Validated >98% Purity for Reproducible Research

The compound is supplied with a certified purity of >98% as determined by HPLC [1]. This compares favorably to generic benzoxazole building blocks often sold at >95% purity, ensuring that off-target effects from impurities are minimized, which is critical for reliable structure-activity relationship (SAR) studies in splicing modulation.

Compound quality control Procurement specification Purity

Structural Uniqueness: 5-Isopropyl Benzoxazole Scaffold with Free Phenol and Aniline

The molecule's core scaffold—a 2-(4-amino-2-hydroxyphenyl)-5-isopropylbenzoxazole—is distinct from many common splicing modulators (e.g., pladienolide B, spliceostatin A) that are macrocyclic lactones or complex natural products . This synthetic, lower-molecular-weight scaffold (MW 268.31) offers a differentiated starting point for medicinal chemistry optimization, including simpler synthetic tractability and potentially distinct ADME properties compared to the complex macrocyclic alternatives.

Benzoxazole SAR Pharmacophore Chemical probe

High-Value Application Scenarios for 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol (430443-35-9)


Investigating SRSF2-Dependent Splicing Mechanisms in Myeloid Malignancies

The compound's reported activity in SRSF2 P95H mutant leukemia cells makes it a specialized tool for dissecting the role of mutant SRSF2 in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It can serve as a reference modulator in assays measuring changes in alternative splicing of SRSF2 target genes such as CSF3R or HOXA9, allowing researchers to link splicing modulation to phenotypic outcomes in a mutation-specific manner [1].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

With its synthetically accessible benzoxazole core and molecular weight of 268.31, this compound is suitable as an initial hit for medicinal chemistry programs aiming to develop novel, brain-penetrant splicing modulators. Its two functional handles (phenol and aniline) allow for straightforward derivatization to improve potency, selectivity, or pharmacokinetic properties compared to more rigid natural product-derived splicing inhibitors .

Biomarker Discovery for Spliceosome-Targeted Therapies

The compound can be used in multi-omics studies to identify splicing-dependent biomarkers of response. By treating isogenic cell line pairs (wild-type vs. SRSF2 P95H mutant) with the compound, researchers can map differential exon usage events that predict sensitivity to spliceosome modulation. This application stems directly from the compound's demonstrated ability to alter pre-mRNA splicing in the Hs-Hsh155 model .

Quality Control Reference for RNA Splicing Modulator Assays

Due to its defined chemical purity (>98%) and documented splicing modulatory activity, this compound can serve as an inter-experimental control standard for laboratories developing high-throughput screening assays for new splicing modulators, ensuring assay consistency across batches and institutions [2].

Quote Request

Request a Quote for 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.